Megazol - 19622-55-0

Megazol

Catalog Number: EVT-274630
CAS Number: 19622-55-0
Molecular Formula: C6H6N6O2S
Molecular Weight: 226.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Megazol, also known as CL 64855, is a nitroimidazole based drug that cures some protozoan infections. A study of nitroimidazoles found the drug extremely effective against T. cruzi and T. brucei which cause Chagas disease and African sleeping sickness, respectively. The drug is considerably more effective than standard benznidazole therapy (for Chagas) which is considered the gold standard. This is despite that other nitroimidazoles proved ineffective against these pathogens.
Synthesis Analysis

The synthesis of Megazol involves several key steps and methodologies. Initially, the compound can be synthesized from 2-cyano-5-nitroimidazole through a series of reactions that introduce the thiadiazole ring and the nitro group. One notable approach includes the following steps:

  1. Preparation of Intermediate Compounds: The synthesis begins with the formation of imidazole derivatives, which serve as precursors.
  2. Formation of Thiadiazole: The introduction of the thiadiazole ring typically involves cyclization reactions that may utilize reagents such as hydrazine or thiosemicarbazide.
  3. Final Modifications: Substitutions on the imidazole and thiadiazole rings can be performed to enhance biological activity or modify pharmacokinetic properties.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of Megazol is characterized by its unique arrangement of atoms within its heterocyclic rings. It consists of:

  • Imidazole Ring: A five-membered ring containing two nitrogen atoms at non-adjacent positions.
  • Thiadiazole Ring: A five-membered ring containing three carbon atoms and two nitrogen atoms, contributing to its biological activity.
  • Nitro Group: The presence of a nitro group (-NO2) attached to the imidazole ring is crucial for its pharmacological properties.

The compound's molecular formula is C7H8N4O2SC_7H_8N_4O_2S with a molecular weight of approximately 200.23 g/mol. Computational studies have been conducted to analyze electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are essential for understanding its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Megazol undergoes various chemical reactions that are significant in its application as an antiprotozoal agent:

  1. Reduction Reactions: The nitro group can be reduced to amine derivatives under certain conditions, potentially altering its activity.
  2. Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-rich nature of the imidazole ring.
  3. Cyclization Reactions: Megazol can serve as a precursor for synthesizing more complex azaheterocycles, enhancing its therapeutic profile.

These reactions are influenced by factors such as pH, temperature, and solvent systems .

Mechanism of Action

The mechanism by which Megazol exerts its antiparasitic effects primarily involves the generation of reactive nitrogen species upon reduction within the parasite's cellular environment. This leads to:

  • Disruption of DNA Synthesis: Megazol interacts with nucleic acids, inhibiting replication processes essential for parasite survival.
  • Induction of Oxidative Stress: The production of reactive oxygen species damages cellular components, leading to cell death.

Studies utilizing recombinant proteins have shown that Megazol is metabolized by specific enzymes in Trypanosoma species, further elucidating its mode of action .

Physical and Chemical Properties Analysis

Megazol exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade in alkaline environments.
  • Melting Point: Reported melting point ranges around 150°C.

These properties influence both its formulation in pharmaceutical preparations and its bioavailability when administered .

Applications

Megazol's primary application lies in the treatment of parasitic infections caused by Trypanosoma brucei and Trypanosoma cruzi. Its potential uses include:

  • Chagas Disease Treatment: Clinical studies have indicated efficacy against Trypanosoma cruzi, offering an alternative for patients resistant to standard therapies.
  • Research Tool: It serves as a valuable compound in pharmacological research aimed at developing new antiprotozoal agents.

Furthermore, ongoing investigations into Megazol's mutagenicity and metabolic pathways are crucial for assessing its safety profile before broader clinical application .

Introduction to Megazol: Historical Context and Research Significance

Discovery and Development Timeline of Megazol

The development of Megazol (CL 64855) unfolded over several decades, driven by the urgent need for better treatments for neglected tropical diseases:

  • 1970s – Initial Synthesis and Early Screening: Megazol was first synthesized during exploratory chemistry programs focused on nitroheterocyclic compounds. Its core structure combines a 5-nitroimidazole ring linked to a 1,3,4-thiadiazole-2-amine moiety, designed to optimize redox properties and bioavailability compared to earlier nitroimidazoles [9].
  • 1980s – Preclinical Efficacy Validation: Studies by Filardi and Brener demonstrated Megazol's remarkable potency against T. cruzi, including strains resistant to the frontline drugs benznidazole (BZL) and nifurtimox (NFX). Crucially, it showed curative potential in murine models of Chagas disease after single-dose administration, a significant advantage over existing multi-dose regimens [3] [8]. Bouteille, Enanga, and colleagues concurrently established its high activity against T. brucei bloodstream forms, achieving parasite clearance in animal models [3] [6].
  • Early 1990s – Mechanistic Insights and Toxicity Concerns: Research focused on understanding its mode of action. Studies revealed activation via trypanosomal nitroreductases (e.g., TbNTR in T. brucei), generating reactive intermediates causing DNA damage and interference with thiol metabolism (notably trypanothione) and mitochondrial function (e.g., inhibition of NADH fumarate reductase) [1] [3] [6]. However, parallel investigations using bacterial mutagenicity tests (Ames assay) and mammalian cell genotoxicity assays (Comet assay, chromosomal aberration tests) revealed significant mutagenic and genotoxic potential, attributed to the formation of reactive nitroso derivatives and nitroxide radicals capable of alkylating DNA [1] [3].
  • Mid-1990s – Clinical Development Halt: Based on the unfavorable toxicological profile, particularly the in vitro mutagenicity and genotoxicity, further development of Megazol for clinical use in humans was discontinued despite its potent antiparasitic efficacy [1] [3] [8].
  • 2000s-Present – Repurposing as a Lead Compound: While not pursued as a drug itself, Megazol transitioned into a valuable chemical template. Medicinal chemistry efforts intensified to synthesize analogs and bioisosteres aimed at retaining antiparasitic activity while mitigating genotoxicity risks. This included modifications like replacing the thiadiazole sulfur with nitrogen (triazole bioisosteres) and synthesizing arylhydrazone derivatives [3] [6] [9].

Table 1: Key Milestones in Megazol Research and Development

Time PeriodPhaseKey Findings & EventsSignificance
1970sSynthesis & Early ScreeningInitial chemical synthesis of the Megazol core structure (2-amino-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole) [9].Emergence of a novel nitroheterocyclic scaffold designed for antiparasitic activity.
1980sPreclinical ValidationDemonstrated high efficacy against T. cruzi (including BZL/NFX-resistant strains) and T. brucei in vitro and in vivo [3] [6] [8].Validated as a potent lead candidate superior to existing drugs against key trypanosome pathogens.
Early 1990sMechanistic & Toxicity StudiesElucidated activation by parasite-specific nitroreductases and mechanisms (DNA damage, thiol depletion). Confirmed potent mutagenicity/genotoxicity in vitro [1] [3].Provided understanding of both therapeutic potential and critical safety liability.
Mid-1990sDevelopment DecisionClinical development halted due to mutagenicity and genotoxicity concerns identified in preclinical models [1] [3] [8].Pivotal shift from drug candidate to research tool/lead compound.
2000s - PresentLead OptimizationIntensive synthesis of derivatives (bioisosteres, arylhydrazones) exploring structure-activity-toxicity relationships [3] [6] [9].Focus on leveraging the scaffold's potency while designing out genotoxicity for next-generation therapeutics.

Role of Megazol in Antiparasitic Chemotherapy Research

Megazol's significance extends far beyond its failure as a clinical drug; it serves as a critical research tool and inspiration for drug design:

  • Benchmark for Novel Compound Evaluation: Megazol established a high bar for potency against T. cruzi and T. brucei. New chemical entities, particularly nitroheterocyclic compounds, are routinely screened in vitro and in vivo against Megazol to assess their potential. Its IC₅₀ values, often in the low micromolar range against trypomastigotes and amastigotes, provide a rigorous comparator [6] [8]. For instance, derivatives like the triazole bioisostere (compound 8) and arylhydrazones (e.g., S1, S2, S3) were directly compared to Megazol, revealing that while some modifications reduced toxicity, they often also diminished antiparasitic efficacy [3] [6].

  • Probe for Parasite Biology and Drug Activation Mechanisms: Studies using Megazol have been instrumental in dissecting:

  • Nitroreductase Activation Pathways: Research confirmed Megazol acts as a substrate for type I nitroreductases (NTR) in trypanosomes, particularly TbNTR in T. brucei. Reduction generates cytotoxic nitro anion radicals and further reactive metabolites (e.g., nitroso derivatives). Kinetic studies (determining KM, Vmax, kcat) comparing Megazol and its bioisosteres with TbNTR revealed crucial structure-activity relationships; the triazole bioisostere bound TbNTR with higher affinity (KM = 18.4 µM) than Megazol (KM = 43.7 µM), although both had similar kcat/KM values [3].
  • Mechanisms of Cytotoxicity: Beyond general redox cycling, Megazol causes specific ultrastructural damage in parasites, including flagellar abnormalities and nuclear envelope disruption [6]. It induces DNA strand breaks and recombination events, demonstrated in yeast models and the Comet assay on mammalian cells and trypanosomes [1] [3]. This genotoxic effect is linked to its high activity but also to its host toxicity.
  • Resistance Mechanisms: Studies using T. brucei mutants deficient in DNA repair proteins (e.g., RAD51) highlighted the critical role of homologous recombination repair in surviving Megazol-induced DNA damage, informing on potential resistance pathways [3].
  • Template for Rational Drug Design and Structural Optimization: The well-defined structure-activity-toxicity relationship of Megazol drives rational medicinal chemistry:
  • Bioisosteric Replacement: Replacing the thiadiazole ring's sulfur with nitrogen yielded a 4H-1,2,4-triazole bioisostere. While this modification abolished genotoxicity in the Comet assay using human blood cells, it also resulted in a significant drop (4-8 fold) in potency against T. brucei and T. cruzi compared to Megazol, underscoring the delicate balance between the thiadiazole moiety, efficacy, and toxicity [3].
  • Arylhydrazone Derivatives: Molecular hybridization attaching arylhydrazone moieties (e.g., brazilizone A/S1) aimed to modulate radical formation. Some derivatives like S1 showed enhanced in vitro potency against trypomastigotes compared to Megazol, but this did not consistently translate to improved in vivo efficacy. S1 lacked efficacy in infected mice despite its in vitro strength, while S2 and S3 showed some in vivo activity (reduced parasitemia, mortality) but also signs of hepatotoxicity [6].
  • Binding and Distribution Studies: Investigation into Megazol's interaction with Human Serum Albumin (HSA), the primary carrier in blood, revealed binding primarily at Sudlow's site I (subdomain IIA) through hydrophobic interactions (e.g., with Trp-214) and hydrogen bonding (e.g., with Gln-220, Arg-221). This binding is spontaneous, moderate, and doesn't significantly alter HSA's secondary structure, providing insights into its biodistribution profile [4]. Similar studies on derivatives help predict their pharmacokinetic behavior.

Table 2: Comparison of Megazol and Key Derivatives in Antiparasitic Activity and Properties

CompoundStructural FeatureIn vitro Efficacy (T. cruzi)In vitro Efficacy (T. brucei)Activation by TbNTR (KM, µM)Genotoxicity (Comet Assay)Key Findings
Megazol (7)1,3,4-Thiadiazole+++ (High)+++ (High)43.7HighGold standard potency, but high genotoxicity. DNA damage key mechanism.
Triazole Bioisostere (8)1,2,4-Triazole (S→N replacement)++18.4Not detectedConfirmed thiadiazole role in efficacy/toxicity. Reduced potency despite better NTR affinity. Safer profile.
Brazilizone A (S1)3,4-Dihydroxybenzylidene arylhydrazone++++ (Higher than 7)---Higher in vitro trypomastigote potency than Megazol. Inactive in vivo. No hepatotoxicity in mice.
Derivative S24-Hydroxybenzylidene arylhydrazone++---Moderate in vitro efficacy. Reduced parasitemia in vivo. Induced increased GOT (liver).
Derivative S34-Bromobenzylidene arylhydrazone++---Moderate in vitro efficacy. Reduced mortality in vivo. Induced increased GOT & GPT (liver).
  • Proof-of-Concept for Targeting DNA in Trypanosomes: The demonstration that Megazol's trypanocidal activity is significantly linked to DNA damage induction, particularly in DNA repair-deficient parasites, provides a validated strategy for targeting these pathogens. This knowledge guides the development of other agents designed to exploit DNA repair deficiencies in trypanosomatids [3].

Global Health Impact and Epidemiological Relevance

The significance of Megazol research must be contextualized within the substantial and persistent burden of the diseases it targets, primarily Chagas disease (American trypanosomiasis) and human African trypanosomiasis (HAT, sleeping sickness):

  • Chagas Disease Burden: Despite control efforts, Chagas disease remains a major public health challenge in Latin America, historically affecting an estimated 16-18 million people, with over 100 million at risk [8]. While vector control has reduced incidence in some regions, congenital transmission, blood transfusion, and oral transmission sustain the disease. Crucially, chronic Chagas cardiomyopathy develops in 20-50% of infected individuals decades after initial infection, leading to significant morbidity, heart failure, and mortality [8]. Existing drugs, benznidazole (BZL) and nifurtimox (NFX), have severe limitations: variable efficacy (especially in chronic phase and against different strains), significant toxicity causing frequent treatment discontinuation, long treatment duration, and emerging drug resistance [1] [3] [6]. The lack of safe, effective, and accessible treatments, particularly for chronic patients, represents a critical unmet medical need driving the search for new agents like Megazol derivatives.
  • Human African Trypanosomiasis (HAT) Burden: HAT, caused by T. b. gambiense (West/Central Africa) or T. b. rhodesiense (East Africa), progressed to the neurological stage is invariably fatal without treatment. While incidence has decreased dramatically due to sustained control efforts, it remains focal and potentially lethal. Treatment is complex and stage-dependent. Drugs for late-stage disease, particularly melarsoprol (an arsenical), are highly toxic (causing fatal reactive encephalopathy in 5-10% of patients) [3]. Eflornithine (+ nifurtimox combination, NECT) is safer for T. b. gambiense but requires intensive IV administration. The need for safer, orally available, effective drugs across stages and subspecies is paramount, motivating research into compounds like Megazol.
  • Megazol's Relevance in Addressing Treatment Gaps: Megazol research directly addresses the core deficiencies of current chemotherapy:
  • Potency Against Resistant Strains: Its superior activity compared to BZL/NFX against some T. cruzi strains, including those resistant to standard therapy, highlights its potential value against difficult-to-treat infections [3] [8].
  • Potential for Simplified Treatment: The demonstration of curative activity after single-dose administration in early animal models suggested the possibility of overcoming the adherence issues associated with the prolonged regimens (60-90 days) of current drugs [3] [6].
  • Proof-of-Concept for Novel Chemotypes: Megazol exemplifies the exploration of nitroheterocycles beyond traditional nitrofurans and 2-nitroimidazoles. Research on its derivatives (triazoles, arylhydrazones) continues the quest for safer successors within this potent chemical class [3] [6] [9].
  • Driving Force for Basic Science: The challenges associated with Megazol (toxicity) have spurred deeper investigations into parasite-specific metabolic pathways (e.g., nitroreductases, trypanothione metabolism), DNA repair mechanisms in trypanosomatids, and the structural basis for selective toxicity. This fundamental knowledge is essential for rational antiparasitic drug discovery beyond the Megazol scaffold itself.

Table 3: Human Serum Albumin (HSA) Binding Characteristics of Megazol and Related Antiparasitics

CompoundBinding Site on HSA (Subdomain)Primary Binding ForcesBinding Constant (Ka) RangeEffect on HSA Structure
Megazol (MZ)Site I (IIA)Hydrophobic (e.g., Trp-214), Hydrogen Bonding (e.g., Gln-220, Arg-221, Glu-449)Moderate (10⁴ - 10⁵ M⁻¹)No significant perturbation of secondary structure.
Benznidazole (BZL)Site I (IIA)Hydrophobic (Trp-214), Hydrogen Bonding (Gln-220, Arg-221, Glu-449)Moderate (10⁴ - 10⁵ M⁻¹)No significant perturbation of secondary structure.
Metronidazole (MTZ)Site I (IIA)Hydrophobic (Leu-197, Leu-480), Hydrogen Bonding (Trp-214, Glu-449, Ser-453)Moderate (10⁴ - 10⁵ M⁻¹)No significant perturbation of secondary structure.
Nifurtimox (NFX)Site I (IIA)Hydrophobic, Hydrogen Bonding, ElectrostaticModerate (10⁴ - 10⁵ M⁻¹)No significant perturbation of secondary structure.

Properties

CAS Number

19622-55-0

Product Name

Megazol

IUPAC Name

5-(1-methyl-5-nitroimidazol-2-yl)-1,3,4-thiadiazol-2-amine

Molecular Formula

C6H6N6O2S

Molecular Weight

226.22 g/mol

InChI

InChI=1S/C6H6N6O2S/c1-11-3(12(13)14)2-8-4(11)5-9-10-6(7)15-5/h2H,1H3,(H2,7,10)

InChI Key

VDZZTXBMKRQEPO-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1C2=NN=C(S2)N)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

2-amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4- thiadiazole
CL 64 855
CL 64,855
CL 64855
megazol

Canonical SMILES

CN1C(=CN=C1C2=NN=C(S2)N)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.